8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
Scientific Research Applications
Anticancer and Antidiabetic Applications
Research on related spiro compounds, such as those involving spirothiazolidines and spirothiazolopyridinones, has demonstrated promising anticancer and antidiabetic activities. For example, compounds synthesized through reactions involving similar spiro frameworks showed significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds exhibited higher therapeutic indices as inhibitors of alpha-amylase and alpha-glucosidase, suggesting potential for antidiabetic applications (Flefel et al., 2019).
Nonlinear Optical Properties
Spiro compounds, including 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, have been investigated for their nonlinear optical properties, which are essential for applications in optical devices like frequency doublers for laser diodes. These studies involve material purification, single crystal growth, characterization, and the demonstration of second harmonic generation, indicating their suitability for nonlinear optical device applications (Kagawa et al., 1994).
Synthesis of N-Heterocycles
Spirocyclic compounds serve as versatile precursors in the synthesis of a wide range of N-heterocycles, which are valuable in pharmaceutical chemistry for their biological activities. Techniques leveraging spirocyclic frameworks have facilitated the creation of novel diazaspiro-[4.5]decane, pyrazolo[4,3-d][1,2]-diazepine, and imidazo[3,2,1ij][1,8]naphthyridine derivatives, among others. These compounds have been evaluated for their potential biological activities, showcasing the synthetic utility of spirocyclic compounds in medicinal chemistry (El-Saghier et al., 2010).
Phase Equilibria Studies
The study of phase equilibria involving spirocyclic compounds like 1,4-dioxaspiro[4.5]decane-2-methanol, also referred to as "protected glycerol," in sustainable solvents such as ionic liquids has provided insights into solubility behaviors and intermolecular interactions. These findings are vital for designing alternative reactions and processes in green chemistry, including telomerization reactions and extraction/separation processes (Melo et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within certain cells, such as HCT cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, affecting the replication of DNA and the division of cells . This disruption can lead to the death of cancer cells, providing a potential therapeutic effect.
Result of Action
The compound shows superior cytotoxic activities against certain cell lines, such as MCF-7 and HCT-116, and moderate activity against HepG-2 . It has been observed to inhibit the growth of these cell lines significantly . The most potent anti-proliferative compounds showed enzymatic inhibitory activity against CDK2/cyclin A2 .
Properties
IUPAC Name |
8-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-3-2-4-15(11-14)24-18-16(12-22-24)17(20-13-21-18)23-7-5-19(6-8-23)25-9-10-26-19/h2-4,11-13H,5-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAZDBLSPLVXKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5(CC4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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